molecular formula C9H13N3 B8313554 5-(3-Methylazetidin-1-yl)pyridin-2-amine

5-(3-Methylazetidin-1-yl)pyridin-2-amine

Cat. No. B8313554
M. Wt: 163.22 g/mol
InChI Key: OKLIEGCIVWTOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylazetidin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-(3-methylazetidin-1-yl)pyridin-2-amine

InChI

InChI=1S/C9H13N3/c1-7-5-12(6-7)8-2-3-9(10)11-4-8/h2-4,7H,5-6H2,1H3,(H2,10,11)

InChI Key

OKLIEGCIVWTOOG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 800 mg dry weight) and a solution of 236a (2.58 g, 13.4 mmol) in a mixture of ethanol (25 mL) and ethyl acetate (25 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 3 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (3.50 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a quantitative yield of 236b (2.21 g) as a purple oil: 1H NMR (500 MHz, DMSO-d6) d 7.19 (d, 1H, J=3.0 Hz), 6.66 (dd, 1H, J=9.0, 3.0 Hz), 6.36 (d, 1H, J=8.5 Hz), 5.13 (br s, 2H), 3.81 (t, 2H, J=7.5 Hz), 3.21 (t, 2H, J=6.5 Hz), 2.70 (m, 1H), 1.18 (d, 3H, J=7.0 Hz); MS (ESI+) m/z 164.1 (M+H).
Name
236a
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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